![molecular formula C13H16N2O3S B2694546 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-46-1](/img/structure/B2694546.png)
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound contains a morpholine ring and a benzo[d]thiazole ring, which are connected by a single bond. The benzo[d]thiazole ring is substituted with two methoxy groups at the 4th and 7th positions .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar structure due to the presence of the aromatic benzo[d]thiazole ring .Scientific Research Applications
DNA Protection and Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, which share structural motifs with 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine, have shown promising DNA protective abilities against oxidative damage and strong antimicrobial activities. For instance, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have exhibited high DNA protective ability and antimicrobial activity against specific strains such as S. epidermidis. These compounds also displayed cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating their potential in chemotherapy drug development (Gür et al., 2020).
Cancer Research and DNA Repair Inhibition
In cancer research, analogs of 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine have been explored for their inhibitory effects on DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the DNA damage response. Compounds such as dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one and its derivatives have demonstrated potent inhibitory activities against DNA-PK, suggesting their utility in enhancing the effectiveness of cancer treatments through the inhibition of DNA repair mechanisms (Cano et al., 2010; Cano et al., 2013).
Phosphoinositide 3-Kinase Inhibition
Further research into 4-(1,3-Thiazol-2-yl)morpholine derivatives has identified them as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth, proliferation, and survival. These inhibitors have shown efficacy in xenograft models of tumor growth, highlighting their potential in cancer therapy (Alexander et al., 2008).
Electrochemical Synthesis and Antifungal Activity
Electrochemical methods have been employed to synthesize derivatives with similar core structures, demonstrating the versatility of such compounds in chemical synthesis. Moreover, certain derivatives have shown potent antifungal activities, indicating their potential in developing new antifungal agents (Esmaili & Nematollahi, 2013).
Acetylcholinesterase Inhibition
Morpholine-linked thiazoles, including those with structural similarities to 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine, have been investigated for their inhibitory effects on acetylcholinesterase, an enzyme target for treating neurodegenerative diseases like Alzheimer's. These studies suggest potential applications in designing new therapeutics for cognitive disorders (Mekky et al., 2021).
properties
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-16-9-3-4-10(17-2)12-11(9)14-13(19-12)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFIBKYMPDNCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)
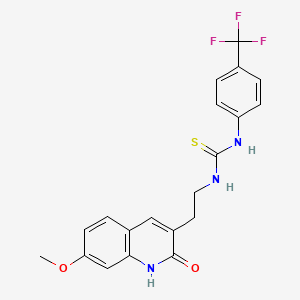
![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)
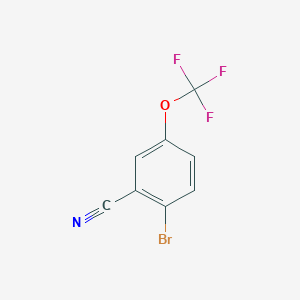
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
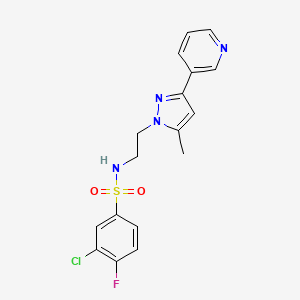
![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)
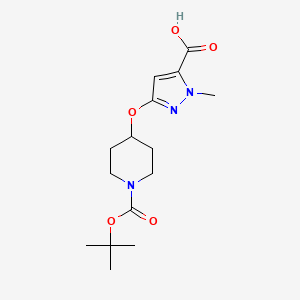

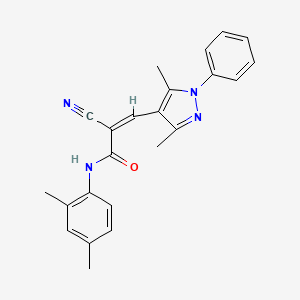
![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)